5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines features of oxadiazoles and isoxazoles, making it of interest in various fields of chemical research. Its unique structure allows for potential applications in pharmaceuticals and agrochemicals. The compound is classified under the category of oxadiazoles, which are known for their diverse biological activities.
This compound can be sourced from chemical suppliers and databases such as Sigma-Aldrich and Ambeed, which provide detailed specifications and safety data sheets. Its CAS number is 1192-80-9, indicating its unique identification in chemical registries.
5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole falls into the class of heterocyclic compounds, specifically categorized as an oxadiazole derivative. Its molecular formula is with a molecular weight of approximately 188.61 g/mol.
The synthesis of 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
FYDQQEVRVKAASZ-UHFFFAOYSA-N5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole can participate in various chemical reactions:
Technical details regarding reaction conditions such as catalysts, solvents, and temperatures are crucial for successful transformations.
The mechanism of action for compounds like 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole often involves interactions with biological targets such as enzymes or receptors:
Data on binding affinities and specific targets would enhance understanding of its pharmacological profile.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry due to its balanced bioisosteric properties, serving as a metabolically stable surrogate for ester and amide functionalities [2] [3]. This five-membered ring (containing O, N, N atoms) enables precise pharmacophore positioning through its planar geometry and hydrogen-bond accepting capacity at N4 and O1 positions. Clinically, 1,2,4-oxadiazoles feature in FDA-approved drugs like Ataluren (for Duchenne muscular dystrophy) and Pleconaril (antiviral), exploiting their ability to engage biological targets such as neurotransmitter receptors and viral capsids [3] [8].
Isoxazoles (O, N-containing heterocycles) contribute ligand efficiency in antimicrobial and anti-inflammatory agents. Their sp²-hybridized oxygen and nitrogen atoms facilitate dipole-dipole interactions and π-stacking within enzyme binding pockets. Notable examples include isoxazole-containing COX-2 inhibitors where the scaffold acts as a hydrogen-bond acceptor for residues like Arg120 and Tyr355 [6]. The 5-methylisoxazol-3-yl moiety, specifically, enhances metabolic stability by sterically shielding the isoxazole ring from oxidative degradation [6] [9].
Table 1: Pharmacological Profiles of 1,2,4-Oxadiazole and Isoxazole Scaffolds
| Scaffold | Key Physicochemical Properties | Target Interactions | Therapeutic Applications |
|---|---|---|---|
| 1,2,4-Oxadiazole | High dipole moment (~4.5 D), moderate logP, metabolic stability | H-bond acceptance (N4, O1), π-π stacking | Nematicides (tioxazafen), antivirals, neuromuscular agents |
| Isoxazole | Moderate dipole moment (~3.0 D), enhanced aromaticity | H-bond acceptance (N,O), hydrophobic contacts | Antibacterials, anti-inflammatories, CNS modulators |
| Hybrid Systems | Optimized logP (2.5-3.5), balanced solubility/bioavailability | Multi-target engagement via dual pharmacophores | Broad-spectrum bioactive agents (e.g., target 5) |
Hybrid heterocycle design evolved from early monocyclic prototypes (e.g., 1960s oxolamine) to modern bifunctional frameworks. The strategy merges pharmacophores with complementary bioactivity to overcome limitations of unitary scaffolds [1] [3]. Tioxazafen (a 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole nematicide) exemplifies this progression, though its inflexible structure necessitated derivatization for enhanced activity [1]. Contemporary drug design exploits molecular hybridization to create dual-target inhibitors, such as oxadiazole-isoxazole conjugates, which simultaneously engage bacterial enoyl reductase and DHFR enzymes [9].
Seminal advances include:
The chloromethyl (–CH₂Cl) group is a versatile electrophile enabling covalent bond formation with nucleophilic residues (Cys, His, Lys) in biological targets. In nematicidal oxadiazoles, derivatives like 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) exhibit 140-fold greater potency (LC₅₀ = 2.4 μg/mL) than avermectin against Bursaphelenchus xylophilus by alkylating acetylcholine receptors [1]. This irreversible inhibition disrupts neuromuscular transmission, demonstrating the covalent targeting strategy.
The 5-methylisoxazol-3-yl unit contributes target affinity via:
Docking simulations confirm that 5-methylisoxazol-3-yl derivatives form hydrogen bonds with enoyl reductase (FabI) via the isoxazole oxygen (bond length: 2.8–3.1 Å) and hydrophobic contacts with Ala95, Phe203 [9]. This dual functionality makes the chloromethyl/methylisoxazole-oxadiazole hybrid a compelling pharmacophore for irreversible enzyme inhibition.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: